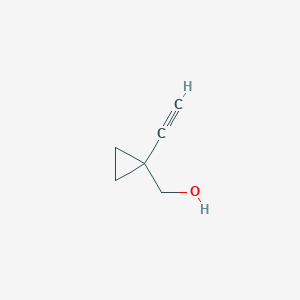
(1-Ethynylcyclopropyl)methanol
Descripción general
Descripción
(1-Ethynylcyclopropyl)methanol is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-Ethynylcyclopropyl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10O
- Molecular Weight : 110.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C#CC1(CCC1)CO
The compound features a cyclopropyl ring and an ethynyl group, which contribute to its distinctive chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Signal Transduction Interference : It may disrupt cellular signaling pathways, which can influence cell growth, differentiation, and apoptosis.
- Receptor Modulation : The compound is capable of binding to specific receptors, thereby modulating their activity and downstream signaling effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell death .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory activity:
- Research indicates that this compound can reduce the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.
- Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating effective inhibition at low micromolar concentrations .
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory effects in LPS-stimulated macrophages.
- Methodology : Macrophages were pre-treated with this compound before LPS exposure, measuring cytokine levels via ELISA.
- Results : A marked reduction in TNF-alpha and IL-6 levels was recorded, suggesting a promising anti-inflammatory profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopropane derivative | Anticancer, anti-inflammatory |
| (1-Ethynylcyclobutyl)methanol | Cyclobutane derivative | Limited studies; potential similarities |
| (1-(Fluoromethyl)cyclopropyl)methanol | Fluorinated cyclopropane | Notable for receptor modulation |
This comparison illustrates how structural variations influence biological activity, underscoring the unique properties of this compound.
Propiedades
IUPAC Name |
(1-ethynylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNDCPWWVJPXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















